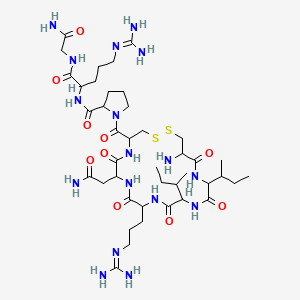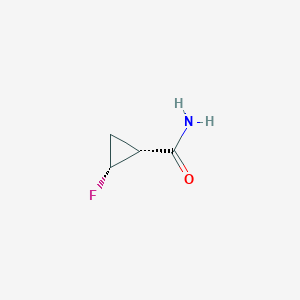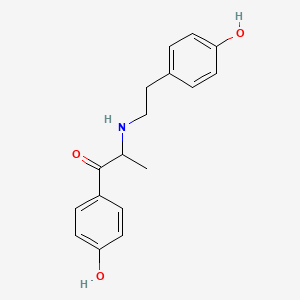![molecular formula C11H16F3NO2 B12327489 tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy](/img/structure/B12327489.png)
tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy is an organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical properties. It is used in various scientific research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Protection and deprotection steps: These steps are used to protect functional groups during the synthesis and then remove the protecting groups to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (1S,2S,5R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H16F3NO2 |
|---|---|
Peso molecular |
251.25 g/mol |
Nombre IUPAC |
tert-butyl (6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3/t6?,7-,8?/m0/s1 |
Clave InChI |
UZKCQCJKIGOIRS-WTIBDHCWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC2C1[C@H]2C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetic acid](/img/structure/B12327414.png)

![N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide](/img/structure/B12327423.png)
![N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12327424.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B12327432.png)
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12327451.png)
![2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid](/img/structure/B12327459.png)


![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-](/img/structure/B12327481.png)
![Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate](/img/structure/B12327497.png)

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)](/img/structure/B12327504.png)
